N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a small-molecule compound featuring a central azetidine ring substituted with a trifluoroethoxy group at the 3-position and a carboxamide moiety at the 1-position.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-21-11-4-2-10(3-5-11)6-18-13(20)19-7-12(8-19)22-9-14(15,16)17/h2-5,12H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXPWEHDJAOJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with 2,2,2-trifluoroethanol to form an intermediate, which is then reacted with azetidine-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacophore Insights :
- The trifluoroethoxy group enhances metabolic resistance and electronegativity, critical for target engagement.
- Azetidine’s strain may improve solubility but reduce conformational stability compared to pyrazole or oxazolidinone cores.
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews its biological activity based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 305.29 g/mol
This azetidine derivative features a methoxyphenyl group and a trifluoroethoxy moiety, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that azetidine derivatives often exhibit anticancer properties. A study on related azetidinone compounds demonstrated their ability to inhibit proliferation in various cancer cell lines. Notably, compounds with similar structures have shown significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC values in the nanomolar range .
Table 1: Anticancer Activity of Azetidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2-chlorophenyl)-3-methoxyazetidin-2-one | MCF-7 | 0.5 |
| 1,4-diarylazetidinone | MDA-MB-231 | 0.8 |
| This compound | Capan-1 | TBD |
Antiviral Activity
Azetidinone compounds have also been evaluated for antiviral properties. For instance, certain azetidinones exhibited moderate inhibitory effects against human coronaviruses and influenza viruses . The mechanism often involves interference with viral replication or entry into host cells.
Table 2: Antiviral Activity of Azetidinone Derivatives
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Trans-11f | Influenza A H1N1 | 8.3 |
| Cis-11f | Human Coronavirus 229E | 45 |
| This compound | TBD |
The biological activity of this compound may be attributed to its structural components that interact with specific biological targets. For example, the methoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes involved in cancer cell proliferation or viral replication.
Case Study 1: Anticancer Efficacy
A study involving a series of azetidinone derivatives found that those with methoxy substitutions demonstrated enhanced antiproliferative effects against several cancer cell lines. The compound's ability to induce apoptosis was noted as a significant mechanism contributing to its anticancer efficacy.
Case Study 2: Antiviral Potential
In another investigation focusing on antiviral activity, derivatives similar to this compound were tested against a panel of RNA and DNA viruses. Results indicated that modifications in the azetidine structure could lead to improved efficacy against specific viral strains.
Q & A
Q. What spectroscopic techniques are critical for confirming the molecular structure of N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and verifying the azetidine ring conformation. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the carboxamide and trifluoroethoxy moieties. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns for unambiguous structural confirmation .
Q. How can researchers optimize the synthesis of this compound to enhance purity?
- Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tailored to minimize side products. For example, using acetonitrile or DMF as solvents with triethylamine as a base can improve reaction efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol can isolate the target compound with >95% purity. Thin-layer chromatography (TLC) should monitor reaction progress at each step .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioassay results may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Researchers should:
- Validate target engagement using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
- Control for batch-to-batch compound purity via HPLC and LC-MS.
- Replicate studies under standardized conditions, including buffer composition and temperature, as trifluoroethoxy groups may exhibit solvent-dependent conformational changes .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methylphenyl) groups to assess electronic effects on bioactivity.
- Azetidine Ring Modifications : Introduce methyl or halogen substituents to the azetidine ring to evaluate steric and electronic impacts.
- Biological Testing : Use in vitro enzyme inhibition assays (e.g., kinase profiling) and compare IC₅₀ values. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide synthesis .
Q. What methodologies are recommended for identifying and controlling process-related impurities during synthesis?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to detect byproducts like unreacted intermediates (e.g., 4-methoxybenzylamine) or trifluoroethoxy side-chain degradation products.
- Control Strategies : Adjust reaction stoichiometry (e.g., limiting trifluoroethylating agents) or introduce scavengers (e.g., molecular sieves) to absorb excess reagents. Thermal stability studies (DSC/TGA) can identify degradation pathways under storage conditions .
Q. How can the thermal stability and degradation kinetics of this compound be assessed under storage conditions?
- Methodological Answer :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and phase transitions. Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months and analyze degradation products via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
